molecular formula C7H10N2O2 B581581 5,6-Dimethoxypyridin-2-amine CAS No. 127980-46-5

5,6-Dimethoxypyridin-2-amine

Cat. No. B581581
M. Wt: 154.169
InChI Key: GNTLREADFYJGJQ-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyridin-2-amine, also known as 2-Amino-5,6-dimethoxypyridine, is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 . This compound is used in scientific research and has applications in various fields, including drug development, organic synthesis, and material science.


Synthesis Analysis

The synthesis of 5,6-Dimethoxypyridin-2-amine involves the hydrogenation of 2,3-Dimethoxy-6-nitropyridine in methanol and dichloromethane at ambient temperature and pressure for 3 hours . This reaction is catalyzed by palladium on carbon (Pd/C). The product is obtained as a light brown solid .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxypyridin-2-amine is represented by the InChI code: 1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9) . This indicates that the molecule consists of a pyridine ring with two methoxy groups attached at positions 5 and 6, and an amino group at position 2 .


Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dimethoxypyridin-2-amine are not detailed in the search results, it’s important to note that this compound can participate in various chemical reactions due to the presence of the amino group, which can act as a nucleophile, and the methoxy groups, which can undergo various transformations .


Physical And Chemical Properties Analysis

5,6-Dimethoxypyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . It has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes .

Scientific Research Applications

  • Electrophilic Substitution of Heteroaromatic Compounds

    Johnson, Katritzky, and Viney (1967) studied the nitration of pyridines, specifically focusing on 3,5-dimethoxypyridine. They proposed kinetic criteria indicating that nitration proceeds in the 2-position on the conjugate acid species and discussed the synthetic applications of this process (Johnson, Katritzky, & Viney, 1967).

  • Reactions Involving Amines

    Cattalini, Martelli, and Marangoni (1968) explored the kinetics of nucleophilic displacement by amines, including pyridine and its derivatives, in a study focused on the chelate group C6H5-S-CH2CH2-S-C6H5 from the complex [Pd(S-S)Cl2] (Cattalini, Martelli, & Marangoni, 1968).

  • Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines

    Gunasekaran, Prasanna, and Perumal (2014) detailed a method for synthesizing novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, utilizing l-proline as a green catalyst. This process involves the formation of C–C and C–N bonds, creating a six-membered ring (Gunasekaran, Prasanna, & Perumal, 2014).

  • Synthesis and Inhibitory Study of Schiff Bases

    Dueke-Eze, Fasina, and Idika (2011) synthesized a series of Schiff bases derived from 2-aminopyridine and examined their electronic absorption spectra and inhibitory activity against various bacteria (Dueke-Eze, Fasina, & Idika, 2011).

  • Novel Multicomponent Synthesis of Pyridine-Pyrimidines

    Rahmani and colleagues (2018) reported an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst (Rahmani et al., 2018).

  • Formation of Aminals from Amines via Pummerer Rearrangement

    Rakhit, Georges, and Bagli (1979) discovered the formation of aminals from certain aminopyridines, including 2-amino-3-nitropyridine, via a Pummerer-type rearrangement, expanding the understanding of aminal formation mechanisms (Rakhit, Georges, & Bagli, 1979).

  • Acylation of Fulleropyrrolidine Derivatives

    Zhang and colleagues (2002) conducted acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine, creating fullerene derivatives. This study expanded the potential applications of fullerenes in organic chemistry (Zhang et al., 2002).

  • Lewis Acid-Promoted Cascade Reaction

    Yin and colleagues (2013) demonstrated the construction of 1,2-dihydropyridines through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol, offering a novel approach to synthesize these compounds (Yin et al., 2013).

Safety And Hazards

This compound is classified as potentially harmful. It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for 5,6-Dimethoxypyridin-2-amine are not detailed in the search results, it is noted that this compound is used extensively in scientific research, particularly in the design of Spleen Tyrosine Kinase (Syk) inhibitors . This suggests potential future applications in the development of new treatments for autoimmune diseases .

properties

IUPAC Name

5,6-dimethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTLREADFYJGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674778
Record name 5,6-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxypyridin-2-amine

CAS RN

127980-46-5
Record name 5,6-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
F Lovering, C Aevazelis, J Chang… - …, 2016 - Wiley Online Library
There has been significant interest in spleen tyrosine kinase (Syk) owing to its role in a number of disease states, including autoimmunity, inflammation, and cancer. Ongoing …
MC Lucas, DM Goldstein, JC Hermann… - Journal of medicinal …, 2012 - ACS Publications
A novel approach to design selective spleen tyrosine kinase (Syk) inhibitors is described. Inhibition of spleen tyrosine kinase has attracted much attention as a mechanism for the …
Number of citations: 50 pubs.acs.org

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